![molecular formula C25H21FN4OS2 B2879536 3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-55-5](/img/structure/B2879536.png)
3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
The compound contains several functional groups including a benzothiazole, a triazole, and a thioether. Benzothiazole derivatives are known for their broad spectrum of biological effects and are often explored in the development of new anti-tumor and anti-inflammatory drugs . Triazole is another important heterocyclic compound that is often used in medicinal chemistry due to its diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Scientific Research Applications
Anticancer Research
Benzothiazole derivatives have shown promise in anticancer research due to their ability to inhibit cell proliferation. The compound’s potential to act on various cancer cell lines, including human epidermoid carcinoma and non-small cell lung cancer, makes it a candidate for further investigation as an anticancer agent .
Anti-inflammatory Studies
The compound’s influence on inflammatory cytokines like IL-6 and TNF-α suggests its use in studying chronic inflammation and its role in diseases. It could be valuable in exploring new anti-inflammatory therapies .
Pharmacokinetic Analysis
Using predictive models like Swiss ADME and admetSAR, the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, can be assessed. This is crucial for drug development processes .
Chemical Synthesis of Novel Compounds
The benzothiazole core of the compound provides a versatile framework for the synthesis of novel derivatives. These derivatives can be designed to enhance specific biological activities or reduce toxicity .
Enzyme Inhibition Studies
Compounds with benzothiazole moieties are often explored for their enzyme inhibitory properties. This compound could be used to study its effects on various enzymes, potentially leading to the development of new inhibitors .
Molecular Docking and Modeling
The compound’s structure allows for molecular docking studies to predict its interaction with various biological targets. This is useful in the early stages of drug discovery to identify potential lead compounds .
properties
IUPAC Name |
3-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4OS2/c26-20-10-6-9-19(15-20)17-32-24-28-27-23(29(24)14-13-18-7-2-1-3-8-18)16-30-21-11-4-5-12-22(21)33-25(30)31/h1-12,15H,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJOOPFPSAJDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC(=CC=C3)F)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one |
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